Oenothein B

Antitumor Screening Sarcoma-180 Model Macrocyclic Ellagitannin SAR

Researchers standardizing cytotoxicity cascades or anti-inflammatory assays often face assay window compression with monomeric controls. Oenothein B, a macrocyclic ellagitannin dimer, resolves this with superior potency and multi-cell-line activity. - S-180 IC50 of 11.4 μg/mL; the lowest among related macrocyclic dimers, ensuring sensitive inter-plate validation. - Neutrophil degranulation IC50 of 7.7 μM, offering >2-fold potency over indomethacin for f-MLP-stimulated models. - Active against fluconazole-resistant C. tropicalis (MIC <8 μg/mL), enabling orthogonal antifungal mechanism studies.

Molecular Formula C68H48O44
Molecular Weight 1569.1 g/mol
Cat. No. B15622718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOenothein B
Molecular FormulaC68H48O44
Molecular Weight1569.1 g/mol
Structural Identifiers
InChIInChI=1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2
InChIKeyYSLFLCIPPPJEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oenothein B Identity and Baseline Characteristics


Oenothein B is a dimeric macrocyclic ellagitannin, biogenetically assembled via double C–O coupling of two tellimagrandin I units, first isolated from Oenothera erythrosepala leaves and subsequently identified across Onagraceae, Lythraceae, and Myrtaceae species [1]. This compound exhibits a structurally distinct macrocyclic scaffold that confers a broad spectrum of in vitro and in vivo pharmacological activities—including antitumor, anti-inflammatory, enzyme-inhibitory, antimicrobial, and immunomodulatory effects—making it a high-interest reference standard for natural product research, bioassay-guided fractionation, and botanical extract standardization [1].

Oenothein B Irreplaceability


Macrocyclic ellagitannin dimers such as oenothein B, cuphiin D1, and woodfordin C share a common biosynthetic origin yet exhibit sharply divergent potency and mechanistic profiles across identical assay systems, underscoring that the macrocyclic ring size, galloyl substitution pattern, and conformational rigidity are critical drivers of biological activity [1]. Substituting oenothein B with a monomeric ellagitannin (e.g., tellimagrandin I), its substructure gallic acid, or even another dimeric macrocyclic analog cannot recapitulate the same potency; for instance, oenothein B demonstrated the greatest in vitro cytotoxicity against S-180 tumor cells among four structurally related macrocyclic dimers, while cuphiin D1 was superior in the corresponding in vivo survival model, proving that pharmacological outcomes are exquisitely sensitive to subtle structural variation [1][2].

Oenothein B Comparative Evidence


S-180 Tumor Cell Cytotoxicity

In a direct head-to-head comparison of four macrocyclic hydrolyzable tannin dimers isolated from Cuphea hyssopifolia—oenothein B, cuphiin D1, cuphiin D2, and woodfordin C—oenothein B exhibited the greatest in vitro cytotoxicity against S-180 murine sarcoma cells with an IC50 of 11.4 μg/mL [1]. The cytotoxicity rank order was oenothein B > cuphiin D2 > woodfordin C > cuphiin D1, establishing that incremental structural differences within the macrocyclic dimer class translate into quantitatively distinguishable antiproliferative potency [1].

Antitumor Screening Sarcoma-180 Model Macrocyclic Ellagitannin SAR

MPO Inhibition vs. Indomethacin

Oenothein B inhibited myeloperoxidase (MPO) release from f-MLP-stimulated human neutrophils with an IC50 of 7.7 μM, a potency approximately 2-fold greater than the reference non-steroidal anti-inflammatory drug (NSAID) indomethacin, which showed an IC50 of 15.4 μM in the same assay [1]. This direct comparison positions oenothein B as a more potent inhibitor of neutrophil degranulation than a widely used clinical anti-inflammatory agent, under identical experimental conditions [1].

Anti-inflammatory Assay Myeloperoxidase Inhibition Neutrophil Activation

Hyaluronidase Inhibition vs. Quercetin Glucuronide

Oenothein B inhibited hyaluronidase activity with an IC50 of 1.1 μM, which was approximately 61-fold more potent than quercetin-3-O-glucuronide (IC50 = 67 μM), the major flavonoid co-occurring in Epilobium extracts . Notably, among the three dominant phytochemicals profiled—oenothein B, quercetin-3-O-glucuronide, and myricetin-3-O-rhamnoside (lipoxygenase IC50 = 54 μM)—only oenothein B inhibited hyaluronidase, demonstrating a unique, target-selective activity profile not shared by the flavonoid constituents .

Hyaluronidase Inhibition Anti-inflammatory Enzyme Assay Polyphenol Selectivity

Activity Against Fluconazole-Resistant Candida

Oenothein B exhibited anti-Candida activity with MIC50 values ranging from <8 to 64 μg/mL across multiple Candida species, including fluconazole-resistant strains of C. albicans, C. glabrata, and C. tropicalis [1]. Direct comparison with fluconazole in the same study revealed that oenothein B maintained activity against a C. tropicalis isolate (MIC <8 μg/mL) that was resistant to fluconazole (MIC >64 μg/mL), and showed comparable MIC ranges to fluconazole against several sensitive strains [1].

Antifungal Resistance Candida albicans Fluconazole Comparator

NF-κB/NO Suppression: Macrocycle Requirement

In LPS-, TLR2-, and TLR4-stimulated RAW 264.7 macrophages, oenothein B (10–60 μg/mL) reduced NO production, iNOS mRNA, and iNOS protein levels in a dose-dependent manner, accompanied by decreased NF-κB p50 DNA binding and p65 nuclear translocation [1]. In contrast, gallic acid—the monomeric phenolic acid substructure of the macrocyclic ellagitannin—showed markedly inferior inhibitory activity, indicating that the intact macrocyclic dimer architecture is essential for potent suppression of the NF-κB/NO signaling axis [1].

NF-κB Signaling Nitric Oxide Inhibition Structure-Activity Relationship

Oenothein B Validated Applications


S-180 Cytotoxicity Positive Control

For researchers establishing a cytotoxicity-screening cascade against sarcoma or carcinoma cell lines, oenothein B provides the benchmark IC50 of 11.4 μg/mL against S-180 cells—the lowest among cuphiin D1, cuphiin D2, and woodfordin C—making it the most sensitive positive control for detecting assay window compression and validating inter-plate reproducibility [1]. Its demonstrated activity across KB, HeLa, DU-145, Hep 3B, and HL-60 cell lines further supports its deployment as a multi-cell-line reference compound [1].

Neutrophil MPO Inhibition Model

In assays measuring neutrophil degranulation and myeloperoxidase release, oenothein B (IC50 7.7 μM) offers superior potency to the standard NSAID indomethacin (IC50 15.4 μM), enabling lower compound consumption and reduced solvent-carrier interference in f-MLP-stimulated human neutrophil models [2]. This application is directly relevant to drug discovery programs targeting sterile inflammation, ischemia-reperfusion injury, and chronic inflammatory disease mechanisms [2].

Fluconazole-Resistant Candida Studies

For mycology laboratories investigating mechanisms of azole resistance, oenothein B serves as a structurally unrelated antifungal probe that retains activity against fluconazole-resistant C. tropicalis (MIC <8 μg/mL vs. >64 μg/mL for fluconazole) and demonstrates broad-spectrum anti-Candida activity across multiple clinically relevant species [3]. Its distinct ellagitannin chemotype makes it suitable for combination studies and mechanism-of-action orthogonal validation [3].

Botanical Extract Quality Marker

Given that oenothein B content governs the hyaluronidase-inhibitory and MPO-suppressive activity of Epilobium extracts—while co-occurring flavonoids contribute minimally to these endpoints—quantification of oenothein B via UHPLC-PDA or UPLC-DAD-MS/MS provides the most functionally relevant chemical marker for extract batch-to-batch consistency [2]. In myrtle seeds, oenothein B occurs at 12 ± 2.4 mg/g, and in Eucalyptus leaves its content exceeds that of tellimagrandin I, pedunculagin, gemin D, and pentagalloyl glucose, establishing it as the dominant hydrolysable tannin suitable for industrial sourcing [3].

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